

Spectroscopic Profile of 4-Methoxybenzyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxybenzyl acetate

Cat. No.: B090953

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxybenzyl acetate**, a compound of interest in flavor, fragrance, and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in various scientific endeavors.

Spectroscopic Data Summary

The empirical formula for **4-Methoxybenzyl acetate** is $C_{10}H_{12}O_3$, with a molecular weight of 180.20 g/mol. The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, Mass Spectrometry, and IR Spectroscopy.

Table 1: 1H NMR Spectroscopic Data for 4-Methoxybenzyl Acetate

Solvent: $CDCl_3$, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.30	Doublet	8.6	2H	Ar-H (ortho to CH ₂ OAc)
6.89	Doublet	8.6	2H	Ar-H (ortho to OCH ₃)
5.04	Singlet	-	2H	-CH ₂ -
3.81	Singlet	-	3H	-OCH ₃
2.08	Singlet	-	3H	-C(O)CH ₃

Table 2: ¹³C NMR Spectroscopic Data for 4-Methoxybenzyl Acetate

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
171.14	C=O (ester)
159.78	Ar-C (para to CH ₂ OAc)
130.27	Ar-C (ortho to CH ₂ OAc)
128.18	Ar-C (ipso)
114.08	Ar-C (ortho to OCH ₃)
66.26	-CH ₂ -
55.41	-OCH ₃
21.21	-C(O)CH ₃

Table 3: Mass Spectrometry Data for 4-Methoxybenzyl Acetate

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Proposed Fragment
121	100.0	$[M-C_2H_3O_2]^+$ (loss of acetyl group)
180	41.0	$[M]^+$ (Molecular Ion)
120	38.3	$[M-C_2H_4O_2]^+$
91	21.1	$[C_7H_7]^+$ (Tropylium ion)
43	20.1	$[C_2H_3O]^+$ (Acetyl cation)

Table 4: Infrared (IR) Spectroscopy Data for 4-Methoxybenzyl Acetate

Wavenumber (cm ⁻¹)	Description of Vibration
~3000-2850	C-H stretch (aromatic and aliphatic)
~1735	C=O stretch (ester)
~1610, 1510	C=C stretch (aromatic ring)
~1240	C-O stretch (ester)
~1170	C-O stretch (ether)

Experimental Protocols

The following sections outline the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-Methoxybenzyl acetate** (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. The spectra are acquired on a 400 MHz NMR spectrometer.

For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, proton-decoupled spectra are obtained to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

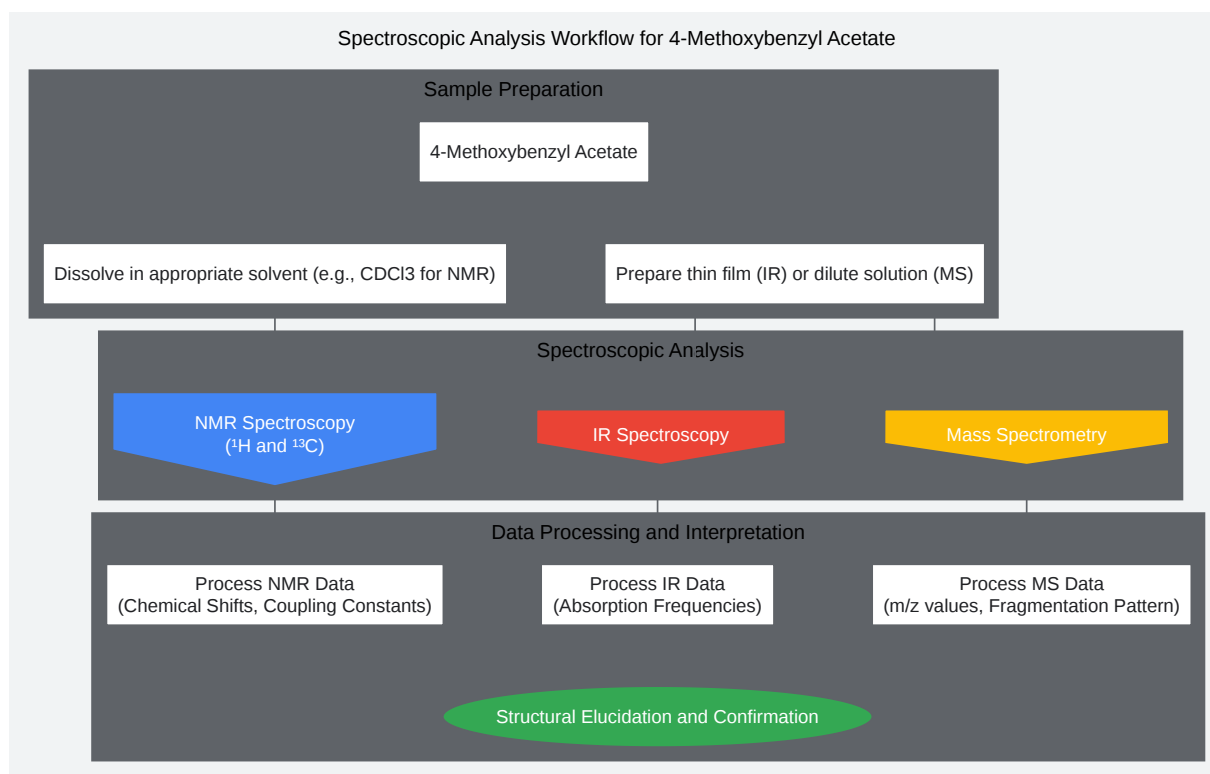
The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of **4-Methoxybenzyl acetate** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation from any impurities. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of neat **4-Methoxybenzyl acetate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a drop of the sample is placed directly onto the ATR crystal. The sample is then scanned with infrared radiation over the range of approximately $4000\text{--}400\text{ cm}^{-1}$.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Methoxybenzyl acetate**.



[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages of spectroscopic analysis for **4-Methoxybenzyl acetate**.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxybenzyl Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b090953#spectroscopic-data-of-4-methoxybenzyl-acetate-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b090953#spectroscopic-data-of-4-methoxybenzyl-acetate-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com